molecular formula C16H15NO2 B062663 (R)-4-Benzhydryloxazolidin-2-one CAS No. 173604-33-6

(R)-4-Benzhydryloxazolidin-2-one

Cat. No.: B062663
CAS No.: 173604-33-6
M. Wt: 253.29 g/mol
InChI Key: QEOCTJMBYZNEJH-AWEZNQCLSA-N
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Description

®-4-Benzhydryloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is known for its utility as a chiral auxiliary, which helps in the asymmetric synthesis of various enantiomerically pure compounds. Its unique structure, featuring a benzhydryl group attached to an oxazolidinone ring, imparts distinct chemical properties that make it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzhydryloxazolidin-2-one typically involves the reaction of benzhydrol with ®-glycidol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxazolidinone ring. Common catalysts used in this reaction include Lewis acids such as titanium tetrachloride or boron trifluoride etherate. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of ®-4-Benzhydryloxazolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzhydryloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups onto the oxazolidinone ring.

Scientific Research Applications

®-4-Benzhydryloxazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials, contributing to advancements in materials science and engineering.

Mechanism of Action

The mechanism of action of ®-4-Benzhydryloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming temporary covalent bonds with substrates, it induces chirality in the resulting products. This process involves the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomers. The molecular targets and pathways involved in this mechanism include various enzymes and catalytic systems that facilitate the formation and cleavage of covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzhydryloxazolidin-2-one: The enantiomer of ®-4-Benzhydryloxazolidin-2-one, used in similar applications but with opposite chirality.

    4-Benzyl-2-oxazolidinone: A structurally similar compound with a benzyl group instead of a benzhydryl group.

    4-Phenyl-2-oxazolidinone: Another related compound with a phenyl group attached to the oxazolidinone ring.

Uniqueness

®-4-Benzhydryloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the benzhydryl group, which imparts distinct steric and electronic properties. These characteristics make it particularly effective as a chiral auxiliary in asymmetric synthesis, providing high enantioselectivity and facilitating the production of enantiomerically pure compounds.

Properties

IUPAC Name

(4R)-4-benzhydryl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOCTJMBYZNEJH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431618
Record name (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173604-33-6
Record name (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 173604-33-6
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Q & A

Q1: What is (R)-4-Benzhydryloxazolidin-2-one typically used for in organic chemistry?

A1: this compound is a chiral auxiliary. [] This means it is a molecule that is temporarily attached to a starting material to control the stereochemistry, or 3D arrangement of atoms, in a subsequent chemical reaction. The chiral auxiliary can then be removed to yield the desired enantiomer of the product.

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